Potassium glycerophosphate

Beschreibung

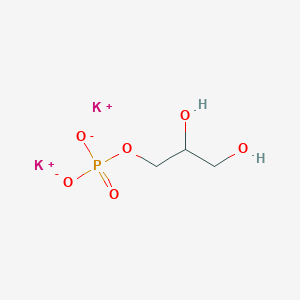

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

dipotassium;2,3-dihydroxypropyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.2K/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFUHGDBYUITQJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7K2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048616 | |

| Record name | Dipotassium 2,3-dihydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trihydrate: Colorless to pale yellow liquid or solid; [HSDB] | |

| Record name | Potassium glycerophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6803 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ALCOHOL; VERY SOL IN WATER | |

| Record name | POTASSIUM GLYCEROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

927-19-5, 1319-69-3, 1335-34-8 | |

| Record name | Potassium 1-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium glycerophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15948 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2,3-Propanetriol, mono(dihydrogen phosphate), potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium 2,3-dihydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium glycerophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dipotassium 2,3-hydroxy-1-propyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM 1-GLYCEROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZC849M884 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM GLYCEROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biochemical and Cellular Mechanisms of Glycerophosphates

Role as a Phosphate (B84403) Donor and Its Biological Implications

Potassium glycerophosphate serves as a crucial phosphate donor in various biochemical reactions, a function with significant biological consequences. evitachem.comdrugbank.com In aqueous solutions, it dissociates, making the phosphate group available for phosphorylation and dephosphorylation reactions. This characteristic is fundamental to its role in cellular energetics and the synthesis of essential macromolecules.

The release of inorganic phosphate (Pi) from this compound is primarily an enzyme-catalyzed process. Alkaline phosphatase, among other phosphatases, hydrolyzes the glycerophosphate ester bond to yield glycerol (B35011) and inorganic phosphate. drugbank.comontosight.ainih.gov This enzymatic action ensures a sustained and controlled supply of phosphate within the cellular environment.

The kinetics of this hydrolysis have been a subject of detailed study. For instance, investigations into the mechanism of β-glycerophosphate hydrolysis by kidney alkaline phosphatase have identified specific functional groups on the enzyme involved in substrate binding and conversion. nih.govportlandpress.com The rate of this enzymatic release is influenced by factors such as pH and the presence of metal ions like Mg2+. nih.govportlandpress.com Comparative studies have indicated that the utilization of phosphorus from glycerophosphate may be slower than from inorganic phosphate, suggesting a more regulated release. doi.orgresearchgate.net

The inorganic phosphate released from the hydrolysis of glycerophosphate is a direct precursor for the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.gov This process is vital for cellular energy metabolism. For example, in vascular smooth muscle cells, β-glycerophosphate has been shown to increase mitochondrial ATP production. The glycerol-3-phosphate shuttle is a key metabolic pathway that facilitates the transfer of electrons from cytosolic NADH to the mitochondrial electron transport chain, ultimately leading to ATP synthesis. youtube.comyoutube.comyoutube.com In this shuttle, electrons from cytosolic NADH are passed to dihydroxyacetone phosphate, converting it to glycerol-3-phosphate. youtube.com This glycerol-3-phosphate is then re-oxidized, and the liberated electrons are transferred to FAD, forming FADH2, which then enters the electron transport chain to produce ATP. youtube.comyoutube.com

Furthermore, the phosphate provided by glycerophosphate is essential for nucleic acid metabolism. Nucleotides, the building blocks of DNA and RNA, are composed of a nitrogenous base, a pentose (B10789219) sugar, and one or more phosphate groups. nih.govyoutube.comyoutube.com The synthesis of these crucial molecules, therefore, relies on a steady supply of phosphate. nih.gov The de novo synthesis of purine (B94841) nucleotides, for instance, begins with 5-phosphoribosyl-1-pyrophosphate (PRPP), a molecule that requires phosphate for its formation. nih.govyoutube.com

Functions as a Biological Buffer

In laboratory settings, this compound is frequently used in cell culture media and enzymatic assays to stabilize pH. ontosight.ai Its buffering capacity is particularly valuable in experiments involving phosphatases and kinases, where pH control is critical for accurate results. For example, it is a component of the M17 medium used for Lactococcus cultures, where it prevents a drop in pH due to the production of acid during lactose (B1674315) fermentation. neolab.de The glycerophosphate moiety can help maintain a stable pH, which is crucial for the growth and viability of cells in culture. ontosight.aineolab.de It has also been shown to reduce the decrease in plaque pH caused by sucrose, which may be due to the buffering action of the donated phosphate. drugbank.com

| Application | Function of this compound | pH Range |

| Cell Culture Media | Provides a source of phosphate and maintains stable pH | Varies by cell type and media formulation |

| Enzymatic Assays | Stabilizes pH for optimal enzyme activity | Dependent on the specific enzyme being assayed |

| M17 Medium | Buffers against acid produced during fermentation | Helps maintain a stable pH for bacterial growth |

| Dental Research | Buffers plaque pH against sucrose-induced drops | Helps maintain a neutral pH in dental plaque |

Participation in Key Metabolic Pathways

Glycerophosphate is a key intermediate in several essential metabolic pathways, most notably in the synthesis of glycerolipids and phospholipids (B1166683), which are fundamental components of biological membranes. wikipedia.orgreactome.orgebi.ac.uk

Glycerophospholipids, the main components of cellular membranes, are synthesized from glycerol-3-phosphate. wikipedia.orgnih.gov The de novo synthesis of glycerolipids starts with the acylation of glycerol-3-phosphate by glycerol-3-phosphate acyltransferases (GPATs) to form lysophosphatidic acid. mdpi.comnih.govoup.com A subsequent acylation reaction, catalyzed by 1-acylglycerol-3-phosphate O-acyltransferases (AGPATs), converts lysophosphatidic acid to phosphatidic acid, a central precursor for the synthesis of various glycerophospholipids and triacylglycerols. mdpi.comnih.govoup.com

Phosphatidic acid can then be directed into different branches of phospholipid biosynthesis. wikipedia.orgmdpi.com For instance, it is a precursor for the synthesis of phosphatidylinositol and cardiolipin (B10847521) via the CDP-DAG pathway. nih.gov Alternatively, it can be dephosphorylated to diacylglycerol, which is essential for the synthesis of phosphatidylcholine and phosphatidylethanolamine (B1630911) through the Kennedy pathway. wikipedia.org The enzymatic synthesis of phosphatidyl glycerophosphate from CDP-diglyceride and L-glycerol 3-phosphate has been demonstrated in Escherichia coli. nih.gov

| Metabolic Pathway | Role of Glycerophosphate | Key Enzymes | End Products |

| Glycerolipid Synthesis | Initial backbone for acylation | Glycerol-3-phosphate acyltransferases (GPATs) | Lysophosphatidic acid, Phosphatidic acid |

| Phospholipid Biosynthesis | Precursor to various phospholipids | 1-acylglycerol-3-phosphate O-acyltransferases (AGPATs), CDP-DAG synthase, Phosphatidate phosphatase | Phosphatidylcholine, Phosphatidylethanolamine, Phosphatidylinositol, Cardiolipin |

Linkages to Carbohydrate Metabolism (e.g., Glycolysis, Pentose Phosphate Pathway)

Glycerol-3-phosphate (G3P) serves as a critical nexus between carbohydrate and lipid metabolism. Its primary link to glycolysis is through its precursor, dihydroxyacetone phosphate (DHAP), a key intermediate in the glycolytic pathway. The enzyme glycerol-3-phosphate dehydrogenase catalyzes the reversible conversion of DHAP to G3P, directly connecting the catabolism of glucose to the backbone synthesis of glycerolipids. asm.orgnih.gov

Emerging research also highlights a significant, albeit less direct, linkage between glycerophosphate metabolism and the pentose phosphate pathway (PPP). The PPP is a parallel route for glucose metabolism that generates NADPH, for reductive biosynthesis and antioxidant defense, and precursors for nucleotide synthesis. biologists.comembopress.org A study conducted on cultured hippocampal neurons revealed that the activity of the glycerol phosphate shuttle is correlated with the metabolic flux through the pentose phosphate pathway. embopress.orgcambridge.org This suggests a coordinated regulation between these two pathways to meet the cell's anabolic and energetic demands.

Furthermore, in the gas gland of the Gulf toadfish, an organ with high metabolic demands, there is evidence of a highly active pentose phosphate pathway that functions alongside anaerobic glycolysis. researchgate.net The increased flux through the PPP under hyperoxic conditions suggests a role in protecting the tissue from oxygen radical damage, a process that requires NADPH produced by the PPP. researchgate.net The interplay between glycolysis and the PPP is crucial for cellular homeostasis, allowing the cell to divert glucose metabolites towards either energy production (glycolysis) or the synthesis of NADPH and pentoses (PPP) based on its needs. nih.gov

Intermediacy in Cellular Energetics and Oxidative Phosphorylation

Glycerol-3-phosphate is a key player in cellular energetics, primarily through the action of the glycerol-3-phosphate shuttle. This shuttle provides a mechanism to transport reducing equivalents from cytosolic NADH, generated during glycolysis, into the mitochondrial matrix for oxidative phosphorylation. asm.org The inner mitochondrial membrane is impermeable to NADH, necessitating shuttle systems for its reoxidation. asm.org

The glycerol-3-phosphate shuttle consists of two distinct glycerol-3-phosphate dehydrogenase (GPD) enzymes: a cytosolic, NAD-dependent enzyme (cGPD or GPD1) and a mitochondrial, FAD-dependent enzyme (mGPD or GPD2) located on the outer surface of the inner mitochondrial membrane. asm.orgnih.gov The process begins in the cytosol where cGPD catalyzes the reduction of dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate, oxidizing NADH to NAD+. asm.orgnih.gov

Glycerol-3-phosphate then diffuses to the inner mitochondrial membrane, where it is oxidized back to DHAP by mGPD. asm.org This reaction transfers electrons to FAD, forming FADH2. The electrons from FADH2 are then passed to coenzyme Q (ubiquinone) in the electron transport chain, entering at Complex III. nih.govfao.org This bypass of Complex I means that for each molecule of cytosolic NADH that enters oxidative phosphorylation via this shuttle, approximately 1.5 to 2 molecules of ATP are generated, a lower yield compared to the malate-aspartate shuttle. nih.gov The glycerol-3-phosphate shuttle is particularly prominent in tissues with high rates of glycolysis and energy demand, such as skeletal muscle and the brain. asm.org Through this mechanism, glycerophosphate acts as a crucial intermediate, ensuring that the energy captured in cytosolic NADH during glycolysis can be efficiently converted to ATP through mitochondrial respiration. fao.org

Enzymatic Regulation and Interconversion

Glycerol-3-Phosphate Acyltransferases (GPATs) in Lipid Synthesis and Remodeling

Glycerol-3-phosphate acyltransferases (GPATs) are a family of enzymes that catalyze the initial, rate-limiting step in the de novo synthesis of glycerolipids, including triacylglycerols and phospholipids. embopress.org These enzymes facilitate the acylation of glycerol-3-phosphate at the sn-1 position, using a long-chain fatty acyl-CoA to form lysophosphatidic acid (LPA). embopress.org LPA is a pivotal intermediate that can be further metabolized to form various classes of lipids.

In mammals, four distinct GPAT isoforms have been identified, each encoded by a separate gene and exhibiting unique characteristics in terms of subcellular localization, substrate preferences, and sensitivity to inhibitors like N-ethylmaleimide (NEM). embopress.orgresearchgate.net These isoforms are broadly categorized into two groups: mitochondrial GPATs (GPAT1 and GPAT2) and endoplasmic reticulum (ER)-associated GPATs (GPAT3 and GPAT4). embopress.org This enzymatic family's activity is fundamental to lipid homeostasis and plays a significant role in both the synthesis of structural membrane lipids and the storage of energy in the form of triacylglycerols.

Isoform-Specific Functions and Substrate Preferences

The different GPAT isoforms exhibit distinct tissue distribution, subcellular localization, and substrate specificities, which points to their specialized roles in lipid metabolism.

GPAT1: This isoform is primarily located in the outer mitochondrial membrane and is resistant to inhibition by N-ethylmaleimide (NEM). researchgate.net It shows a strong preference for saturated fatty acyl-CoAs, particularly palmitoyl-CoA. GPAT1 is highly expressed in the liver and adipose tissue, where it plays a crucial role in triacylglycerol synthesis. embopress.org

GPAT2: Also found in the outer mitochondrial membrane, GPAT2 is sensitive to NEM inhibition. researchgate.net Its expression is more restricted than GPAT1, with the highest levels found in the testis and liver. researchgate.net Unlike GPAT1, GPAT2 does not show a strong preference for saturated over unsaturated fatty acyl-CoAs.

GPAT3 and GPAT4: Both of these isoforms are located in the endoplasmic reticulum membrane and are NEM-sensitive. researchgate.net They utilize a broader range of long-chain fatty acyl-CoAs as substrates, including both saturated and unsaturated species. researchgate.net GPAT3 is highly expressed in adipose tissue and is considered a key regulator of lipid accumulation during adipocyte differentiation. GPAT4 is also involved in triacylglycerol synthesis and has been implicated in the formation of lipid droplets.

The distinct substrate preferences of the GPAT isoforms contribute to the non-random distribution of fatty acids in glycerolipids, where saturated fatty acids are typically found at the sn-1 position and unsaturated fatty acids at the sn-2 position.

Interactive Table: Characteristics of Mammalian GPAT Isoforms

| Feature | GPAT1 | GPAT2 | GPAT3 | GPAT4 |

|---|---|---|---|---|

| Subcellular Location | Mitochondrial outer membrane | Mitochondrial outer membrane | Endoplasmic Reticulum | Endoplasmic Reticulum |

| NEM Sensitivity | Resistant | Sensitive | Sensitive | Sensitive |

| Primary Tissue Expression | Liver, Adipose Tissue | Testis, Liver | Adipose Tissue, Small Intestine | Widely expressed |

| Substrate Preference | Saturated acyl-CoAs (e.g., Palmitoyl-CoA) | Saturated and Unsaturated acyl-CoAs | Broad specificity | Broad specificity |

| Primary Role | Hepatic and adipose triacylglycerol synthesis | Testis-specific functions, tumorigenesis | Adipocyte differentiation and lipid storage | Basal glycerolipid metabolism |

Transcriptional and Post-Transcriptional Regulation

The expression and activity of GPAT isoforms are regulated at multiple levels, including transcriptional control and post-transcriptional modifications, ensuring that glycerolipid synthesis is tightly coordinated with the cell's metabolic state.

Transcriptional Regulation: The transcriptional regulation of GPAT1 is the most well-characterized. Its expression is significantly induced by insulin (B600854), primarily through the action of the transcription factor sterol regulatory element-binding protein-1c (SREBP-1c). SREBP-1c binds to a sterol regulatory element in the GPAT1 promoter, enhancing its transcription. This mechanism is crucial for the increase in hepatic triacylglycerol synthesis observed after a high-carbohydrate meal.

The transcriptional control of the other GPAT isoforms is less understood but appears to involve different regulatory pathways.

GPAT2 transcription can be upregulated by retinoic acid.

GPAT3 expression is increased by peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipogenesis.

The transcriptional regulation of GPAT4 remains to be fully elucidated.

Post-Transcriptional and Post-Translational Regulation: Beyond transcriptional control, GPAT activity is also modulated by post-transcriptional and post-translational mechanisms. There is evidence for post-transcriptional regulation of GPATs, for instance, through the action of microRNAs. Furthermore, post-translational modifications, such as phosphorylation, can alter the activity of these enzymes. asm.org For example, in yeast, the phosphorylation state of the GPAT enzymes Gat1p and Gat2p is altered in response to an imbalance in GPAT activity, suggesting a compensatory regulatory mechanism. asm.org Insulin has also been shown to regulate the enzyme activity of GPAT3 and GPAT4 through phosphorylation. embopress.org These layers of regulation allow for rapid and fine-tuned adjustments in the rate of glycerolipid synthesis in response to various physiological signals.

Impact on Triacylglycerol Synthesis and Related Metabolic Conditions (e.g., obesity, insulin resistance)

Given their rate-limiting role, the activity of GPAT enzymes has a profound impact on the rate of triacylglycerol (TAG) synthesis and is closely linked to several metabolic conditions, including obesity, hepatic steatosis (fatty liver), and insulin resistance. embopress.org The over-accumulation of TAG in non-adipose tissues is a hallmark of these metabolic disorders. embopress.org

Studies using gain-of-function and loss-of-function models have solidified the critical role of GPATs in these pathologies.

Obesity and Adipose Tissue: GPAT3 is the predominant isoform in adipose tissue and its expression increases significantly during adipocyte differentiation. Its activity is crucial for the synthesis and storage of TAG in fat cells. Dysregulation of GPAT activity in adipose tissue can contribute to the development of obesity. embopress.org

Hepatic Steatosis and Insulin Resistance: GPAT1 is the major isoform in the liver and is a key driver of hepatic TAG synthesis. Overexpression of GPAT1 in the liver leads to increased hepatic and serum triglyceride levels, contributing to hepatic steatosis. Conversely, the absence of GPAT1 in mice results in lower liver triglyceride levels and protection from diet-induced obesity and insulin resistance. The accumulation of lipid intermediates, such as diacylglycerol (DAG), resulting from increased GPAT activity, is thought to be a key factor in the development of insulin resistance in tissues like the liver and muscle. Research has demonstrated that GPAT is responsible for increased DAG production in the muscle of mice on a high-fat diet, which in turn leads to muscle insulin resistance. Similarly, knockout of the GPAT4 gene in mice on a high-fat diet has been shown to protect against insulin resistance in the liver and muscle.

These findings highlight GPAT enzymes as significant contributors to the pathogenesis of metabolic syndrome, making them potential therapeutic targets for these widespread conditions.

Acyl-CoA:1-Acylglycerol-3-Phosphate Acyltransferases (AGPATs)

Acyl-CoA:1-acylglycerol-3-phosphate acyltransferases (AGPATs), also known as lysophosphatidic acid acyltransferases (LPAATs), are a family of enzymes crucial for the de novo synthesis of glycerophospholipids and triacylglycerols (TAG). creative-proteomics.commedchemexpress.com These enzymes catalyze the second step in the glycerol phosphate pathway: the acylation of 1-acylglycerol-3-phosphate (lysophosphatidic acid or LPA) at the sn-2 position to form phosphatidic acid (PA). medchemexpress.comresearchgate.net PA is a pivotal intermediate, serving as a precursor for both TAG and the various classes of glycerophospholipids that are fundamental components of cellular membranes. creative-proteomics.comontosight.ai

There are at least five main isoforms of AGPATs in humans (AGPAT1-5), each encoded by a different gene and exhibiting distinct tissue expression profiles and subcellular localizations. researchgate.netontosight.ai For instance, AGPAT1 and AGPAT2 are found exclusively in the endoplasmic reticulum (ER), while other isoforms can also be located in the Golgi apparatus and mitochondria. ontosight.ai This spatial distribution, combined with varying substrate specificities, allows the different AGPAT isoforms to fulfill unique, non-overlapping roles in lipid metabolism. medchemexpress.comglpbio.com

The fatty acid composition of phospholipids is critical for the structure and function of biological membranes. ontosight.ai While AGPATs are central to the initial synthesis of phospholipids, they also play a significant role in determining their final fatty acid makeup. The specificity of different AGPAT isoforms for various acyl-CoA donors helps define the initial fatty acid composition of the newly synthesized phosphatidic acid. ontosight.aiglpbio.com

However, the process doesn't stop there. After the de novo synthesis, phospholipids undergo a process known as fatty acid remodeling to achieve their final, functionally specific acyl chain composition. creative-proteomics.com This remodeling often involves the replacement of the fatty acid at the sn-2 position. Certain AGPAT isoforms are directly involved in this process. For example, AGPAT3 shows a preference for polyunsaturated fatty acyl-CoA and is important for the synthesis of phospholipids containing polyunsaturated fatty acids (PUFAs). ontosight.aiglpbio.com AGPAT3 has been shown to possess not only AGPAT activity but also lysophospholipid acyltransferase (LPLAT) activity, indicating a dual function in both initial synthesis and subsequent remodeling. researchgate.net This remodeling is crucial for incorporating specific fatty acids, like arachidonic acid, which are not typically integrated during de novo synthesis. creative-proteomics.com

Glycerol-3-Phosphate Oxidases (GPOs)

Glycerol-3-phosphate oxidase (GPO) is an oxidoreductase enzyme that plays a role in glycerophospholipid metabolism. patsnap.combostonbioproducts.com It catalyzes the oxidation of sn-glycerol-3-phosphate to glycerone phosphate (dihydroxyacetone phosphate, DHAP) and hydrogen peroxide, using oxygen as the electron acceptor. bostonbioproducts.comscbt.com The enzyme utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor in its catalytic cycle. patsnap.combostonbioproducts.com

The systematic name for this enzyme is sn-glycerol-3-phosphate:oxygen 2-oxidoreductase, which underscores its specificity for a particular stereoisomer of its substrate. bostonbioproducts.com GPO specifically acts on the L-form of glycerol-3-phosphate, which is also referred to as sn-glycerol-3-phosphate. bostonbioproducts.comnih.gov This specificity is critical for its function within the metabolic pathways that produce and utilize this key intermediate. The enzyme's product, DHAP, is a central glycolytic and glycerolipid synthesis intermediate. dovepress.com Studies on GPO from various microbial sources have determined some of its catalytic properties. For example, the enzyme from Propionibacterium freudenreichii has a Michaelis constant (Km) of 1.5 x 10⁻² mM for its substrate, L-α-glycerol-3-phosphate. nih.gov

Modulation of Phosphatase and Kinase Activities

This compound, typically in its β-glycerophosphate form, can significantly modulate the activity of protein phosphatases and, consequently, protein kinases. Its primary roles in this context are as a phosphatase inhibitor and as a source of phosphate for phosphorylation events. creative-proteomics.commedchemexpress.comglpbio.com

As a well-documented phosphatase inhibitor, β-glycerophosphate is commonly used in laboratory settings to preserve the phosphorylation state of proteins during extraction and analysis. creative-proteomics.combostonbioproducts.com It acts as a reversible inhibitor, primarily targeting serine/threonine phosphatases. creative-proteomics.com The mechanism involves β-glycerophosphate serving as a substrate for phosphatases like alkaline phosphatase. medchemexpress.comglpbio.com Its hydrolysis by these enzymes releases inorganic phosphate (Pi), and this activity can competitively inhibit the dephosphorylation of other target proteins. scbt.com

Furthermore, the provision of phosphate by the breakdown of glycerophosphate is a key mechanism for modulating kinase activity, particularly in cell culture systems used to study differentiation. When used to induce osteogenic differentiation, β-glycerophosphate is hydrolyzed by cellular phosphatases, leading to an increase in the local concentration of inorganic phosphate. glpbio.com This elevated Pi can act as an intracellular signaling molecule, influencing kinase signaling pathways. nih.gov For instance, it has been shown to promote the phosphorylation and activation of the extracellular signal-regulated kinase (ERK1/2), a key component of the MAPK signaling pathway. medchemexpress.comnih.gov A broader analysis using peptide arrays revealed that treatment of cells with β-glycerophosphate alters the phosphorylation of numerous kinase substrates, indicating a widespread impact on cellular kinomic activity. nih.gov This includes changes in the activity of kinases such as Akt, PKA, and FAK. nih.gov

Cellular and Intracellular Dynamics

The metabolism of glycerophosphates is a dynamic and highly compartmentalized process within the cell. The synthesis of glycerophospholipids begins in the cytoplasm and involves enzymes located in the endoplasmic reticulum (ER), Golgi apparatus, and mitochondria. nih.gov When supplied exogenously, compounds like sodium or this compound dissociate, and the glycerophosphate ions can be transported into cells. patsnap.com

Once inside, glycerophosphate joins the endogenous pool and serves as a precursor for the synthesis of ATP, the primary cellular energy currency, and as a backbone for the biosynthesis of phospholipids. patsnap.com These newly synthesized lipids are then trafficked between organelles, a process mediated by both vesicular transport and non-vesicular transport at membrane contact sites (MCSs), which are regions of close apposition between two organelles like the ER and mitochondria.

The fatty acid composition and head group of glycerophospholipids, whose synthesis is initiated from glycerophosphate, directly influence the physical properties of cellular membranes, including their fluidity, thickness, and curvature. nih.gov The intracellular dynamics of glycerophosphate also directly impact signaling. As seen in studies with megakaryocytic cells, treatment with β-glycerophosphate can increase the expression of proteins involved in calcium signaling, such as STIM and Orai, and elevate store-operated calcium entry (SOCE). This demonstrates that fluctuations in glycerophosphate levels or its metabolites can be translated into significant changes in intracellular signaling cascades and cellular function. The activity of the glycerol-3-phosphate shuttle, which transports reducing equivalents into the mitochondria, can also be environment-dependent, highlighting the adaptability of glycerophosphate metabolism to the cell's physiological state.

Impact on Glycolytic Flux and Cellular Bioenergetics

Glycerophosphate is a key player in cellular energy metabolism, primarily through its role in the glycerol-3-phosphate shuttle. This shuttle is a vital mechanism for transporting reducing equivalents (in the form of NADH) generated during glycolysis in the cytoplasm into the mitochondria for oxidative phosphorylation. fiveable.mewikipedia.org

The Glycerol-3-Phosphate Shuttle: In the cytoplasm, the enzyme cytoplasmic glycerol-3-phosphate dehydrogenase (GPD1) catalyzes the transfer of electrons from NADH to dihydroxyacetone phosphate (DHAP), a glycolytic intermediate. This reaction produces glycerol-3-phosphate (G3P) and regenerates NAD+, which is essential for glycolysis to continue. wikipedia.orgnih.gov G3P then moves to the inner mitochondrial membrane, where a mitochondrial-bound enzyme, mitochondrial glycerol-3-phosphate dehydrogenase (GPD2), oxidizes it back to DHAP. wikipedia.orgaklectures.com During this oxidation, electrons are transferred to flavin adenine dinucleotide (FAD) to form FADH2. aklectures.com FADH2 then donates its electrons to the electron transport chain at Complex III (via coenzyme Q), contributing to the proton gradient that drives ATP synthesis. aklectures.comyoutube.com This shuttle is particularly active in tissues with high energy demands, such as the brain and skeletal muscle. wikipedia.org

Research on vascular smooth muscle cells (VSMCs) using β-glycerophosphate (a glycerophosphate isomer) has revealed significant shifts in cellular bioenergetics. nih.govnih.gov Exposure to β-glycerophosphate leads to an increase in basal mitochondrial respiration and ATP production. nih.govnih.govresearchgate.net However, it also decreases the spare respiratory capacity, which is an indicator of a cell's ability to respond to increased energy demand, suggesting a reduced metabolic flexibility under stress. nih.gov These cells exhibit a more oxidative and less glycolytic phenotype. nih.govnih.gov Studies also show that under these conditions, VSMCs increase their use of mitochondrial fuels like glutamine and long-chain fatty acids. nih.govresearchgate.net

| Bioenergetic Parameter | Observed Effect | Reference |

|---|---|---|

| Basal Respiration | Increased | nih.govnih.govresearchgate.net |

| Mitochondrial ATP Production | Increased | nih.govnih.govresearchgate.net |

| Spare Respiratory Capacity | Decreased | nih.govnih.gov |

| Proton Leak | Increased | nih.govresearchgate.net |

| Coupling Efficiency | Decreased | nih.govresearchgate.net |

| Phenotype | More Oxidative, Less Glycolytic | nih.govnih.govresearchgate.net |

Influence on Signal Transduction Pathways (e.g., Phosphatase Inhibition)

Glycerophosphate significantly influences cellular signaling, most notably through its action as a phosphatase inhibitor. wikipedia.orgmedchemexpress.com Specifically, β-glycerophosphate is recognized as a potent inhibitor of serine-threonine phosphatases. wikipedia.orgbostonbioproducts.com By preventing the dephosphorylation of proteins, it can sustain the signals initiated by protein kinases, which are crucial for a multitude of cellular processes. This inhibitory action makes it a standard component in buffers used for kinase assays and cell lysis to preserve the phosphorylation state of proteins for analysis. bostonbioproducts.com

Beyond general phosphatase inhibition, glycerophosphate is involved in specific signaling pathways that regulate cell differentiation and function. medchemexpress.com

Osteogenic Differentiation : In studies of bone cell mineralization, β-glycerophosphate acts as a phosphate donor, which is a critical step. glpbio.com It promotes osteogenic differentiation and gene expression, partly by facilitating the phosphorylation of kinases like ERK1/2. medchemexpress.com

Calcium Signaling : In vascular smooth muscle cells, low potassium levels have been shown to increase intracellular calcium, which in turn activates signaling pathways involving CREB (cAMP response element-binding protein). nih.gov The addition of β-glycerophosphate in these culture systems is a standard practice to induce osteo-/chondrogenic signaling and subsequent calcification. nih.govnih.gov

Glycerophospholipids, derived from glycerophosphate, are also central to signal transduction. creative-proteomics.com They can be degraded by phospholipases to generate second messengers like diacylglycerol (DAG) and inositol (B14025) triphosphate (IP3), which propagate signals within the cell. creative-proteomics.comwikipedia.org Phosphatidylinositol and phosphatidylserine (B164497) are two examples of glycerophospholipids that play direct roles in cell signaling. creative-proteomics.comwikipedia.org

Interactions with Membrane Structure and Fluidity

Glycerophosphates are the foundational molecules for glycerophospholipids, the primary structural components of most biological membranes. wikipedia.orgbionity.com A glycerophospholipid molecule consists of a glycerol-3-phosphate backbone, two fatty acid chains attached at the sn-1 and sn-2 positions, and a polar head group attached to the phosphate. creative-proteomics.comnih.gov This amphipathic structure, with a hydrophilic (water-loving) glycerophosphate head and two hydrophobic (water-repelling) fatty acid tails, drives the self-assembly of these molecules into the lipid bilayer that forms cell and organelle membranes. wikipedia.orgpearson.com

The specific composition of glycerophospholipids profoundly affects the physical properties of the membrane:

Stability and Permeability : The bilayer creates a stable barrier separating the cell's interior from the external environment, regulating the passage of substances. creative-proteomics.combionity.com The types of head groups and the length and saturation of the fatty acid tails determine the packing of the lipids and thus the membrane's permeability. wikipedia.orgnih.gov

Fluidity : The fatty acid composition is a key determinant of membrane fluidity. wikipedia.orgresearchgate.net Membranes rich in unsaturated fatty acids (with double bonds that create kinks in the tails) are more fluid than those with saturated fatty acids. nih.gov This fluidity is essential for the function of membrane proteins and for processes like membrane fusion and fission. nih.gov

Curvature : Certain glycerophospholipids, such as phosphatidylethanolamine, have a cone-like shape that can induce curvature in the membrane, which is important for the formation of vesicles during endocytosis and exocytosis. nih.gov

| Glycerophospholipid | Primary Function in Membranes | Reference |

|---|---|---|

| Phosphatidylcholine (PC) | Major structural component, abundant in outer leaflet of plasma membrane. | researchgate.netresearchgate.net |

| Phosphatidylethanolamine (PE) | Contributes to membrane curvature and stability; found in inner leaflet. | creative-proteomics.combionity.comnih.gov |

| Phosphatidylserine (PS) | Located in the inner leaflet; plays a key role in cell signaling and apoptosis. | creative-proteomics.comwikipedia.orgresearchgate.net |

| Phosphatidylinositol (PI) | Precursor for important signaling molecules (IP3, DAG); gives negative charge to membrane. | creative-proteomics.comwikipedia.org |

| Cardiolipin (CL) | Major glycerophospholipid in the inner mitochondrial membrane; affects stability and activity of respiratory chain complexes. | researchgate.netnih.gov |

Glycerophosphate-Containing Glycans in Mammalian Systems

Until recently, glycerol phosphate (GroP) was primarily known as a building block of teichoic acids in the cell walls of Gram-positive bacteria. encyclopedia.pubnih.gov However, research has now identified GroP-containing glycans in mammals. encyclopedia.pubmdpi.com In 2016, a GroP-containing glycan was discovered as a variant of an O-mannosyl glycan on the protein α-dystroglycan (α-DG) in cultured human cells. encyclopedia.pubmdpi.com

α-dystroglycan is a heavily glycosylated protein that is crucial for linking the cytoskeleton to the extracellular matrix in muscle and brain tissue. encyclopedia.pub The proper glycosylation of α-DG is essential for its function, and defects can lead to congenital muscular dystrophies. nih.gov

Key findings regarding mammalian glycerophosphate-containing glycans include:

Structure and Location : The GroP modification was found on a specific type of O-mannosyl glycan known as the core M3 structure. encyclopedia.pubmdpi.com It appears to be attached to the non-reducing terminus of the glycan. mdpi.com In some cell lines, such as the human embryonic kidney cell line HEK293T, glycoforms with ribitol-phosphate (RboP) modification seem to be more common than those with GroP. encyclopedia.pub

Biosynthesis : The synthesis of this glycan modification likely involves the donor molecule CDP-glycerol. encyclopedia.pubmdpi.com The enzyme FKTN (fukutin), which is known to be involved in dystroglycanopathies, is suggested to play a role in transferring the GroP unit to the glycan. nih.gov The absence of functional FKTN prevents the formation of the GroP modification. nih.gov

The biological significance of this GroP modification on α-dystroglycan is still under active investigation, but its discovery has opened a new area of research into the roles of such modifications in mammalian physiology and disease. encyclopedia.pubnih.govmdpi.com

Ion Homeostasis and Interdependencies (e.g., Potassium and Phosphate)

This compound provides both potassium (K+) and phosphate (Pi) ions, which are intricately linked in maintaining cellular homeostasis.

Potassium's Role : Potassium is the most abundant intracellular cation and is essential for numerous physiological functions. lohmann-minerals.com It is critical for setting the resting membrane potential of cells, which is fundamental for nerve impulse transmission and muscle contraction, particularly of the heart muscle. lohmann-minerals.com Potassium also acts as a vital buffer, helping to prevent the degradation of bone caused by metabolic acids. lohmann-minerals.com

Phosphate's Role : Phosphate is a key component of major biological molecules, including ATP (the cell's primary energy currency), nucleic acids (DNA and RNA), and phospholipids. patsnap.compatsnap.com It is central to energy metabolism and countless signaling pathways through protein phosphorylation. patsnap.com

Interdependence : There is a strong functional interaction between potassium and phosphate homeostasis. nih.govuab.cat Studies in yeast have shown that depleting potassium from the environment triggers a cellular response that mimics phosphate starvation, including the upregulation of high-affinity phosphate transporters. nih.gov This occurs because potassium deficiency leads to a rapid depletion of cellular polyphosphates (a storage form of phosphate) and a decrease in ATP levels, even if the total intracellular phosphate concentration remains unchanged. nih.govuab.cat This demonstrates that cellular phosphate sensing and signaling are tightly linked to potassium availability. Furthermore, cells with impaired potassium uptake struggle to grow in low-phosphate conditions, highlighting the codependence. nih.gov In bacteria, a precise molar stoichiometry between cellular potassium, magnesium, and phosphorus has been observed, suggesting a structural role in maintaining the functional configuration of ribosomes. microbiologyresearch.org

Advanced Analytical Methodologies for Glycerophosphate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the analysis of potassium glycerophosphate, enabling the non-destructive examination of its molecular structure and composition. These techniques provide a wealth of information, from the connectivity of atoms to the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for the structural elucidation of this compound, offering detailed information at the atomic level. Through the application of various NMR techniques, researchers can probe the different nuclei within the molecule, including proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P), to piece together a comprehensive structural picture. nih.gov

Proton NMR (¹H NMR) is instrumental in identifying the protons of the glycerol (B35011) backbone in this compound. The resulting spectrum displays characteristic signals that correspond to the different proton environments within the glycerol moiety. Typically, the protons of the glycerol backbone produce a multiplet signal in the range of δ 3.6–4.1 ppm. A distinct triplet may also be observed around δ 4.3 ppm, which is attributed to the methylene (B1212753) protons situated adjacent to the phosphate (B84403) group. The integration of these signals provides quantitative information about the relative number of protons in each environment, while the coupling patterns reveal details about the connectivity between adjacent protons.

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton Environment | Chemical Shift (δ, ppm) | Signal Pattern |

| Glycerol Backbone Protons | 3.6–4.1 | Multiplet |

| Methylene Protons (adjacent to phosphate) | 4.3 | Triplet |

Data sourced from experimental ¹H NMR spectra.

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of this compound. This technique allows for the identification of each unique carbon atom in the molecule. The carbons directly bonded to the phosphate group are particularly noteworthy. For instance, the C1 and C2 carbons, which are adjacent to the phosphate moiety, exhibit distinct chemical shifts at approximately δ 68.9 ppm and δ 70.2 ppm, respectively. The terminal glycerol carbon (C3) typically resonates at a different chemical shift, around δ 63.4 ppm. These specific chemical shifts are crucial for confirming the position of the phosphate group on the glycerol backbone.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (Phosphate-Adjacent) | 68.9 |

| C2 (Phosphate-Adjacent) | 70.2 |

| C3 (Terminal Glycerol Carbon) | 63.4 |

Data represents typical chemical shifts observed in ¹³C NMR spectra of this compound.

Phosphorus-31 NMR (³¹P NMR) is a highly specific technique for analyzing phosphorus-containing compounds like this compound. It is particularly useful for confirming the formation of the phosphate ester and for studying its chemical environment. A key diagnostic feature in the ³¹P NMR spectrum of this compound is a single resonance peak, which confirms the presence of a single phosphorus species. cdnsciencepub.com This peak, typically appearing around δ 1.2 ppm, is indicative of successful phosphate esterification. Furthermore, ³¹P NMR can be employed to distinguish between different isomers, such as α- and β-glycerophosphate, and to identify any inorganic phosphate impurities that may be present in a sample. cdnsciencepub.commetrohm.com

Table 3: ³¹P NMR Chemical Shift for this compound

| Phosphorus Environment | Chemical Shift (δ, ppm) |

| Phosphate Ester | 1.2 |

This value is characteristic for the phosphate ester in this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a complementary approach to NMR for the characterization of this compound. nih.govsu.se These methods probe the vibrational modes of the molecule's chemical bonds, providing a unique "fingerprint" that is characteristic of its structure and functional groups. su.se

IR and Raman spectroscopy are powerful for identifying the various chemical bonds and functional groups within the this compound molecule. The IR spectrum, for example, displays prominent absorption bands corresponding to specific vibrational modes. A key band is the asymmetric stretching vibration of the P-O-C bond, which is typically observed around 1040 cm⁻¹. Another significant absorption is the symmetric stretch of the P-O⁻ group, which appears at approximately 890 cm⁻¹. Additionally, the broad O-H stretching vibration from the glycerol hydroxyl groups is also a characteristic feature. Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be used to further confirm the presence of specific functional groups. mdpi.com

Table 4: Key Infrared Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| P-O-C Asymmetric Stretch | 1040 |

| P-O⁻ Symmetric Stretch | 890 |

| Glycerol O-H Stretch | Broad band |

These absorption bands are characteristic fingerprints for identifying this compound using IR spectroscopy.

Mass Spectrometry (MS) and Lipidomics Approaches

Mass spectrometry has become an indispensable tool for the qualitative and quantitative analysis of glycerophosphates. researchgate.net Advances in "soft" ionization techniques have enabled the analysis of complex lipid mixtures with high sensitivity and throughput. nih.gov

Electrospray ionization mass spectrometry (ESI-MS) is a cornerstone technique for analyzing glycerophosphates due to its ability to generate intact molecular ions from complex mixtures with high sensitivity. nih.gov This "soft" ionization method is particularly well-suited for polar and thermally labile molecules like glycerophosphates, minimizing fragmentation during the ionization process. nih.govaocs.org ESI-MS has become a technique of choice for the analysis of multi-component lipid mixtures from biological samples. nih.gov

In the context of glycerophosphate analysis, ESI-MS is often coupled with liquid chromatography (LC) to separate different lipid classes and individual molecular species prior to detection. This combination, known as LC-ESI-MS, significantly reduces ion suppression effects, where the ionization of a particular analyte is inhibited by the presence of other co-eluting compounds. nih.gov The use of ESI-MS allows for the detection of glycerophospholipids as either positive or negative ions, depending on the specific headgroup and the solvent conditions used. harvardapparatus.com For instance, glycerophosphocholine (GPC) lipids, which have a fixed positive charge, are readily observed in positive ion mode, often as lithiated adducts to enhance signal intensity. harvardapparatus.com

The high sensitivity of ESI-MS makes it possible to detect and quantify even low-abundance glycerophosphate species in complex biological extracts. nih.gov This capability is crucial for lipidomics studies, where the goal is to obtain a comprehensive profile of all lipids in a given sample.

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural characterization of glycerophospholipids. nih.gov This method involves multiple stages of mass analysis, typically within the same instrument. youtube.com In the first stage, a specific precursor ion of a glycerophosphate molecule is selected. This ion is then subjected to fragmentation through a process called collision-induced dissociation (CID) or collisionally activated dissociation (CAD). harvardapparatus.comyoutube.com The resulting fragment ions, or product ions, are then analyzed in the second stage of mass spectrometry, providing detailed structural information. youtube.com

The fragmentation patterns obtained from MS/MS experiments are highly informative. They allow for the identification of the polar head group, the fatty acid chains attached to the glycerol backbone, and their respective positions. nih.govnih.gov For example, the analysis of aminophospholipids by MS/MS can reveal the composition and location of fatty acid chains. nih.gov Different types of mass spectrometers, such as triple quadrupoles (QqQ) and quadrupole time-of-flight (QTOF) instruments, can be used for MS/MS analysis. youtube.com

Multi-stage tandem mass spectrometry (MSn) can provide even more detailed structural information, such as the location of double bonds within unsaturated fatty acid chains. nih.gov By performing successive rounds of fragmentation and analysis, researchers can piece together the complete structure of a glycerophosphate molecule. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a widely used and powerful technique for the quantitative analysis and identification of glycerophosphate species in complex mixtures. nih.govnih.gov This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry. nih.gov The use of LC prior to MS analysis helps to separate different classes of glycerophospholipids, reducing the complexity of the mixture introduced into the mass spectrometer and minimizing ion suppression effects. nih.gov

Various LC methods can be employed, including normal-phase and reversed-phase chromatography. Normal-phase LC separates lipids based on the polarity of their headgroups, which can decrease ion suppression. nih.gov Reversed-phase LC separates lipids based on the length and degree of unsaturation of their fatty acyl chains. aocs.org

For quantitative analysis, a known amount of an internal standard is added to the sample. aocs.org This standard is a molecule with similar chemical properties to the analytes of interest but with a different mass, allowing it to be distinguished by the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, the concentration of the glycerophosphate species in the original sample can be accurately determined. aocs.org However, the accuracy of this method can be limited by the availability of appropriate reference standards for all the different molecular species present in a sample. aocs.org

LC-MS/MS methods, which combine liquid chromatography with tandem mass spectrometry, are particularly powerful for both identification and quantification. plos.orgresearchgate.net The first stage of mass spectrometry can be used to select a specific glycerophosphate ion, and the second stage can be used to generate fragment ions that confirm its identity and provide structural information. plos.org

Table 1: Research Findings on LC-MS for Glycerophosphate Analysis

| Study Focus | LC-MS Method | Key Findings | Reference |

| Quantitative analysis of glycerophosphoinositol (B231547) | UPLC-MS/MS with hydrophilic interaction-based separation | Developed a sensitive and simple method for quantifying glycerophosphoinositol in mammalian cells with a limit of quantitation at 3 ng/ml. | plos.org |

| Quantitative analysis of lysophosphatidic acid | LC/ESI/MS/MS with a reversed-phase C18 column | Established a high-throughput method to quantify various LPA species with detection limits at the femtomole level. | researchgate.net |

| Profiling of glycerolipids | Online normal-phase LC/MS and LC/MS/MS | Demonstrated a powerful strategy to identify glycerolipids and their subclasses by detecting positive ions like [M+NH4]+. | aocs.org |

Mass Spectrometry Imaging (MSI) in Biological Tissues

Mass Spectrometry Imaging (MSI) is a label-free technique that allows for the visualization of the spatial distribution of molecules, including glycerophosphates, directly in biological tissue sections. nii.ac.jpfrontiersin.org This powerful technology combines the chemical specificity of mass spectrometry with the spatial information of microscopy, providing a molecular map of the tissue. nih.gov

Several MSI techniques are used for lipid analysis, including Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI and Desorption Electrospray Ionization (DESI) MSI. nii.ac.jpfrontiersin.org In a typical MSI experiment, a tissue section is mounted on a slide and systematically analyzed point-by-point. nii.ac.jp At each point, a mass spectrum is acquired, and by compiling the data from all points, an image representing the distribution of a specific molecule at a particular mass-to-charge ratio (m/z) can be generated. nii.ac.jp

MSI has been instrumental in understanding the roles of lipids in various biological processes and diseases. nih.gov For example, MALDI MSI has been used to reveal the distribution of complex lipids in tissues, providing insights into their involvement in cellular functions. nih.gov One of the challenges in MSI is the unambiguous identification of lipids directly from the tissue, as the complexity of the biological matrix can lead to the presence of isobaric and isomeric species. nih.govnih.gov To overcome this, on-tissue derivatization methods have been developed to enhance the detection and specificity for certain lipids, such as those containing phosphate monoesters. acs.org

Table 2: Applications of Mass Spectrometry Imaging in Lipid Research

| MSI Technique | Application | Key Findings | Reference |

| MALDI-MSI | Imaging of bioactive lipids | Developed an on-tissue derivatization method using Phos-tag to visualize low-abundance lipids like lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P) in brain tissue. | acs.org |

| DESI-MSI | Phospholipid imaging | Provided an overview of MSI methods for label-free imaging of individual phospholipids (B1166683) in biological tissues. | nii.ac.jp |

| MALDI IMS | Lipid biochemistry in tissues | Showcased the ability of MALDI IMS to depict the regional localization of specific lipids in various tissues. | nih.gov |

| IMS | Comprehensive analysis of biological tissues | Demonstrated how integrating ion mobility with mass spectrometry imaging enhances the separation of isomeric lipids and improves molecular imaging performance. | nih.gov |

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation and analysis of glycerophosphates from complex mixtures, enabling accurate determination and quantification.

Ion chromatography (IC) is a powerful and reliable analytical technique used for the determination of anions, including glycerophosphate, in various samples. nih.govmetrohm.com This method is particularly useful for the quality control of products like dentifrices and gargles, where glycerophosphate may be used as an anticaries agent. nih.govnih.govresearchgate.net

In a typical IC system for anion analysis, a sample is injected into a liquid mobile phase (eluent) and passed through a separation column containing a stationary phase with ion-exchange properties. nih.gov The anions in the sample are separated based on their affinity for the stationary phase. A conductivity detector is commonly used to detect the separated ions. nih.gov

IC methods have been developed for the simultaneous determination of glycerophosphate along with other anions such as fluoride, chloride, sulfate, and phosphate. nih.govnih.gov These methods often utilize a gradient elution with an eluent like potassium hydroxide (B78521) (KOH) and a specialized separation column, such as an IonPac AS18. nih.govnih.gov The use of a suppressor system enhances the sensitivity of the conductivity detection by reducing the background conductivity of the eluent. nih.gov

Validated IC methods for glycerophosphate analysis have demonstrated good accuracy, precision, and low detection limits, often in the parts-per-billion (ppb) range. nih.gov For instance, one study reported relative standard deviations (RSD) for retention time and peak area of less than 0.170% and 1.800%, respectively, with spiked recoveries for anions between 96% and 103%. nih.gov These findings highlight the reliability of IC for the routine analysis of glycerophosphate in various matrices. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-performance liquid chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. wikipedia.orgshimadzu.comopenaccessjournals.com The principle of HPLC relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). wikipedia.org The sample is injected into the mobile phase stream and as it passes through the column, components with a higher affinity for the stationary phase move slower, while those with a higher affinity for the mobile phase move faster, resulting in separation. shimadzu.com

In the context of glycerophosphate research, HPLC is instrumental in separating different forms of glycerophosphates, such as α- and β-glycerophosphate, and distinguishing them from other phosphate-containing compounds. karger.commetrohm.com For instance, a study demonstrated the use of HPLC with a C18 reverse-phase column and UV detection at 210 nm to detect as little as 0.1% of the α-isomer in a this compound sample. The choice of column, such as a C18 or C8, and the mobile phase composition, often a mixture of water, acetonitrile, and methanol, are critical for achieving optimal separation and peak resolution. openaccessjournals.com

Different modes of HPLC, such as reversed-phase (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC), can be employed. RP-HPLC, which uses a non-polar stationary phase and a polar mobile phase, is the most common mode. wikipedia.org HILIC, on the other hand, is particularly useful for separating highly polar compounds like glycerophosphates that may have low retention times in reversed-phase systems. cardiff.ac.uk

| Parameter | Description | Example Application in Glycerophosphate Analysis |

|---|---|---|

| Stationary Phase (Column) | The solid adsorbent material inside the column that interacts with the analytes. | C18 reverse-phase for separating α- and β-isomers; Chiral columns for enantiomeric separation. researchgate.net |

| Mobile Phase | The solvent that carries the sample through the column. | Mixtures of water, acetonitrile, and/or methanol. openaccessjournals.com Carbonate eluent for separating β-glycerophosphate from α-glycerophosphate and phosphate. metrohm.com |

| Detector | The component that measures the eluting analytes. | UV detector at 210 nm for detecting isomers. openaccessjournals.com |

| Flow Rate | The speed at which the mobile phase moves through the column. | Optimized to ensure good separation within a reasonable time frame. |

| Temperature | The temperature of the column, which can affect separation efficiency. | Controlled to ensure reproducible retention times. |

Coupled Chromatographic-Spectrometric Methods (e.g., LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool that combines the separation capabilities of HPLC with the sensitive and selective detection of a mass spectrometer. nih.gov This hyphenated technique is particularly valuable for the analysis of complex biological and pharmaceutical samples. jenck.com

In glycerophosphate research, LC-MS allows for the unambiguous identification and quantification of various glycerophospholipid species. nih.gov The liquid chromatograph first separates the different glycerophosphates based on their physicochemical properties. cardiff.ac.uk The eluent from the LC column is then introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratios are determined. wikipedia.org This provides structural information and allows for the identification of specific glycerophosphate compounds, even at low concentrations. nih.gov

For example, LC-MS has been successfully used to analyze glycerophospholipids by separating them based on their polar head groups using normal phase chromatography, followed by detection with electrospray ionization tandem mass spectrometry (ESI-MS/MS). jenck.com This approach can overcome challenges like ion suppression from co-eluting compounds. jenck.com Furthermore, targeted LC-MS analysis has been employed to investigate the effects of potassium on various compounds, including glycerophosphatecholine. dntb.gov.ua

| Research Focus | Key Findings | Reference |

|---|---|---|

| Separation of Glycerophospholipid Classes | Normal phase LC effectively separates glycerophospholipids based on their polar head groups prior to MS detection. | jenck.com |

| Analysis of Glycerol Phosphates in Bacteria | LC-MS methods sensitively detected and confirmed the structures of G3P and G1P in bacterial strains. | cardiff.ac.uk |

| Quantification of Glycerophospholipids | LC-MS/MS allows for the collection of numerous spectra per injection, enabling detailed structural characterization. | nih.gov |

| Analysis of Plant Secondary Metabolites | Targeted LC-MS was used to study the effects of potassium on glycerophosphatecholine. | dntb.gov.ua |

Other Quantitative Analytical Techniques

Beyond chromatographic methods, other powerful analytical techniques are employed for the elemental analysis of this compound, focusing on the quantification of the potassium ion.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample. wikipedia.org It utilizes an inductively coupled plasma to ionize the sample, and a mass spectrometer to separate and quantify the ions. wikipedia.orgnih.gov ICP-MS is known for its ability to detect metals and several non-metals at very low concentrations. wikipedia.org

In the context of this compound, ICP-MS is an ideal method for the precise and accurate quantification of potassium. international-pharma.comnih.gov The technique offers high sensitivity and specificity, making it suitable for applications in pharmaceutical analysis and bioequivalence studies. international-pharma.comijpjournal.com For instance, a validated bioanalytical ICP-MS method for the quantification of potassium in human urine demonstrated a calibration range of 100 to 2,000 µg/mL. international-pharma.com The method was shown to be accurate, precise, and selective. international-pharma.com Studies have also demonstrated the use of ICP-MS for determining potassium in serum and total parenteral nutrition bags, highlighting its versatility. nih.govsemanticscholar.orgresearchgate.net

| Parameter | Reported Value/Finding | Reference |

|---|---|---|

| Linearity (Serum Potassium) | Linear between 0.0000 and 6.87 mmol/l (R²=1.000) | nih.gov |

| Analytical Imprecision (Serum Potassium) | 0.09% at 4.300 mmol/l and 0.14% at 4.678 mmol/l | nih.gov |

| Recovery (Serum Potassium) | 99.67% to 99.88% | nih.gov |

| Calibration Range (Potassium in Urine) | 100 to 2,000 µg/mL | international-pharma.com |

| Recovery (Iodine in Herbal Formulations) | 98% to 115% | ijpjournal.com |

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES)

Inductively coupled plasma atomic emission spectroscopy (ICP-AES), also known as inductively coupled plasma optical emission spectrometry (ICP-OES), is another robust technique for elemental analysis. nih.gov In ICP-AES, the sample is introduced into an argon plasma, which excites the atoms of the elements present. As these excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is proportional to the concentration of the element in the sample.

ICP-AES is widely used for the determination of potassium in various matrices, including pharmaceutical preparations and biological samples. nih.govresearchgate.netrsc.org While perhaps not as sensitive as ICP-MS for some elements, ICP-AES offers the advantage of being less susceptible to certain types of interferences and can be more cost-effective. nih.gov A study comparing ICP-AES with atomic absorption spectroscopy (AAS) and flame photometry for the analysis of serum electrolytes found that while there were slight variations in results, the correlation was very high, indicating that ICP-AES is a reliable method. nih.gov The technique has been successfully applied to the determination of phosphorus and potassium in fertilizers, demonstrating its utility in analyzing complex samples. nih.govmdpi.com In the analysis of total parenteral nutrition bags, ICP-AES was used to measure potassium levels, although interference from other components was noted for sodium analysis. semanticscholar.orgresearchgate.net

| Comparison Method | Finding | Reference |

|---|---|---|

| Atomic Absorption Spectroscopy (AAS) and Flame Photometry | ICP-AES gives slightly lower potassium results than flame photometry, but with a high correlation (r ≥ 0.958). | nih.gov |

| Official AOAC Methods for Fertilizers | The accuracy and precision of the ICP-AES method for phosphorus were comparable to official methods. | nih.gov |

Synthesis, Derivatization, and Analog Development for Research Applications

Chemical Synthesis Pathways of Potassium Glycerophosphate

The synthesis of this compound can be achieved through several distinct pathways, ranging from large-scale industrial production to precise, isomer-specific laboratory methods.

One common industrial method involves the direct esterification of glycerol (B35011) with phosphoric acid. In this process, the two reactants are combined, heated, and subsequently neutralized with a potassium source like potassium hydroxide (B78521) or potassium carbonate to yield this compound. nih.govmdpi.comnih.gov A typical industrial process may involve combining phosphoric acid and glycerol, heating the mixture to between 120–145°C, and then neutralizing it with potassium hydroxide to produce the final product. nih.gov

For laboratory applications where isomeric purity is critical, more refined methods are employed. A prominent strategy is the synthesis of high-purity β-glycerophosphate. This can be achieved by starting with 1,3-diprotected glycerol, which directs the subsequent phosphorylation specifically to the C-2 position. The protecting groups are then removed, and the resulting β-glycerophosphoric acid is neutralized with a potassium salt. justia.com For example, glycerol can be protected with tert-butyldimethylsilyl (TBDMS) groups, followed by a reaction with a phosphorylating agent like phosphoryl chloride (POCl₃). Subsequent deprotection and neutralization with potassium hydroxide yields β-potassium glycerophosphate with high isomeric purity. nih.gov

Enzymatic synthesis offers another route, providing high specificity. Enzymes such as phytases or acid phosphatases can catalyze the transfer of a phosphate (B84403) group to glycerol from a donor molecule like pyrophosphate. nih.gov This method is typically conducted under mild conditions, such as a temperature of 30°C and a pH range of 3.5–5.0. nih.gov

Table 1: Comparison of Synthesis Pathways for this compound

| Synthesis Pathway | Key Reactants | Typical Conditions | Primary Outcome/Advantage | Reference |

|---|---|---|---|---|

| Industrial Esterification | Glycerol, Phosphoric Acid, Potassium Hydroxide | Heating (120–145°C), Neutralization | Suitable for large-scale production | nih.gov |

| Phosphorus Pentoxide Method | Glycerol, Phosphorus Pentoxide/Metaphosphoric Acid, Potassium Carbonate | Warming, Neutralization | Alternative industrial method | mdpi.comnih.gov |

| Protected Glycerol Approach | Protected Glycerol (e.g., with TBDMS), POCl₃, KOH | Multi-step process involving protection, phosphorylation, deprotection | High isomeric purity (>99% β-isomer) | nih.gov |

| Enzymatic Synthesis | Glycerol, Phosphate Donor (e.g., Pyrophosphate), Enzyme (e.g., Phytase) | Mild conditions (e.g., 30°C, pH 3.5-5.0) | High specificity, environmentally benign | nih.gov |

Isotopic Labeling Strategies for Metabolic Tracing Studies (e.g., 13C-Potassium Glycerophosphate)

Isotopically labeled this compound is an invaluable tool for metabolic tracing studies, allowing researchers to follow the fate of the glycerophosphate backbone in complex biochemical pathways like glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov The primary strategies for generating labeled glycerophosphate involve either direct synthesis using labeled precursors or metabolic labeling within a biological system.

Direct Chemical and Enzymatic Synthesis This approach involves the chemical synthesis of isotopically labeled glycerol, which is then phosphorylated. For instance, stereospecifically labeled (2S)[1,2-¹³C₂]glycerol can be synthesized and subsequently phosphorylated using the enzyme glycerol kinase. nih.gov This enzymatic step specifically adds a phosphate group to the C-3 position, yielding (2S)[1,2-¹³C₂]glycerol-3-phosphate with high purity. nih.gov The resulting labeled glycerophosphoric acid is then neutralized with potassium hydroxide to produce the final potassium salt. This method provides a supply of labeled compound with a precisely known isotopic and stereochemical structure. Similarly, radioactively labeled L-[U-¹⁴C]glycerol 3-phosphate can be used as a starting material for the synthesis of other labeled lipids. nih.gov

Metabolic Labeling Alternatively, labeled glycerophosphate can be generated in situ by providing cultured cells or whole organisms with a stable isotope-labeled precursor. researchgate.net Commonly used precursors include ¹³C-labeled glucose or glycerol. harvard.edumdpi.com When cells are grown in media containing [U-¹³C₆]glucose, for example, the glucose is metabolized through glycolysis, leading to the production of ¹³C-labeled dihydroxyacetone phosphate and glyceraldehyde 3-phosphate, which are direct precursors to the glycerol-3-phosphate backbone. oup.compurdue.edu This strategy allows researchers to trace the contribution of nutrients to the glycerophosphate pool and downstream lipids. nih.govresearchgate.net Tandem mass spectrometry is a key analytical technique used to detect and quantify the incorporation of the isotopic label into the glycerophosphate moiety and its various metabolic products. purdue.edu

Table 2: Strategies for Isotopic Labeling of Glycerophosphate

| Labeling Strategy | Description | Typical Isotope | Primary Application | Reference |

|---|---|---|---|---|

| Direct Synthesis | Enzymatic phosphorylation of chemically synthesized isotopic glycerol. | ¹³C, ¹⁴C | Producing a pure, well-defined labeled standard for introduction into a system. | nih.gov |

| Metabolic Labeling | Introduction of a labeled precursor (e.g., glucose) into a biological system, which then synthesizes labeled glycerophosphate endogenously. | ¹³C, ²H | Tracing the flow of carbon from a specific nutrient through metabolic pathways in living cells. | harvard.edumdpi.compurdue.edu |

Design and Synthesis of Glycerophosphate Analogs as Probes or Inhibitors